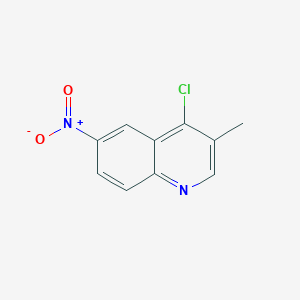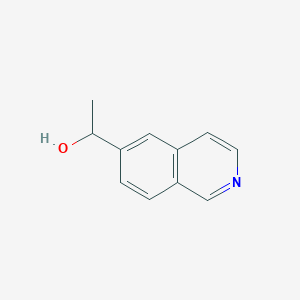
1-Isoquinolin-6-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isoquinolin-6-ylethanol is an organic compound belonging to the isoquinoline family Isoquinoline is a heterocyclic aromatic organic compound, characterized by a benzene ring fused to a pyridine ring The compound this compound features an ethanol group attached to the sixth position of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isoquinolin-6-ylethanol can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions . Another method is the Bischler-Napieralski reaction, where beta-phenylethylamine is cyclized to isoquinoline under acid catalysis . Additionally, the Pictet-Spengler reaction, which uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone, can also be employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The Schlittler-Müller modification of the Pomeranz-Fritsch reaction is often preferred for its efficiency and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isoquinolin-6-ylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydride or lithium diisopropylamide.
Major Products:
Applications De Recherche Scientifique
1-Isoquinolin-6-ylethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Isoquinolin-6-ylethanol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . Its aromatic structure allows it to interact with biological targets through π-π stacking and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: A heterocyclic aromatic organic compound, used in the production of antimalarial drugs.
1-Isoquinolin-3-ylethanol: Another isoquinoline derivative with similar properties but different substitution patterns.
Uniqueness: 1-Isoquinolin-6-ylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group at the sixth position allows for unique interactions and reactivity compared to other isoquinoline derivatives .
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-isoquinolin-6-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-8,13H,1H3 |
Clé InChI |
KIXWEIBDLYNSQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


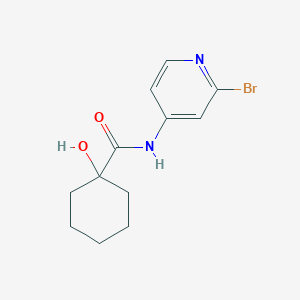
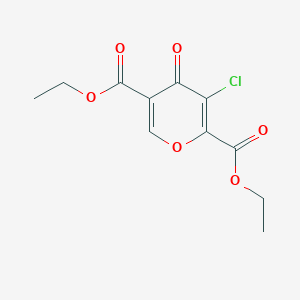
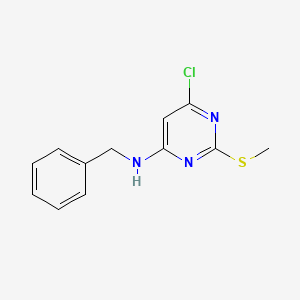
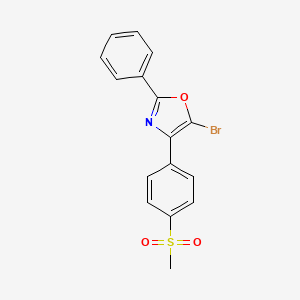
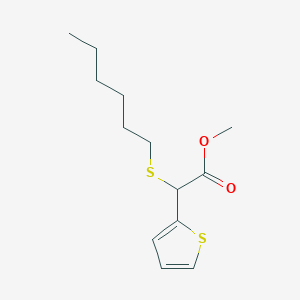
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
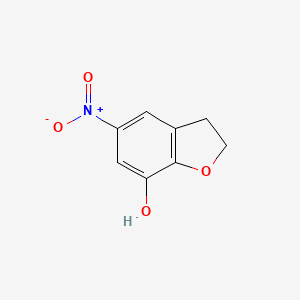
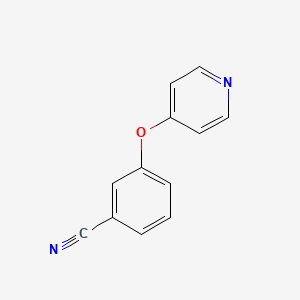

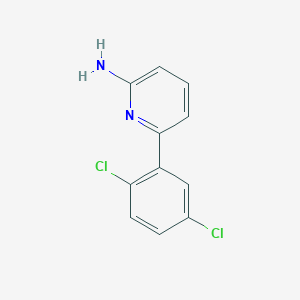
![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
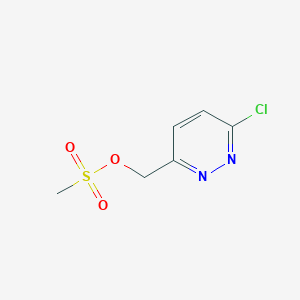
![2-[2-(Bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B13878961.png)
